N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide
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Overview
Description
N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide is a complex organic compound featuring a pyrrolidinone ring, a phenyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide typically involves the reaction of 2-oxopyrrolidine with benzyl chloride under basic conditions to form the intermediate 2-[(2-oxopyrrolidin-1-yl)methyl]benzyl chloride. This intermediate is then reacted with but-2-ynoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Oxidized derivatives of the phenyl or pyrrolidinone rings.
Reduction: Reduced forms of the alkyne group to alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-Oxopyrrolidine derivatives: Compounds like 2-oxopyrrolidine-1-acetic acid and its esters.
Phenyl derivatives: Compounds with similar phenyl ring structures, such as benzylamine derivatives.
But-2-ynamide derivatives: Compounds with similar alkyne functionalities.
Uniqueness
N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide is unique due to its combination of a pyrrolidinone ring, a phenyl group, and a but-2-ynamide moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-6-15(19)17-11-13-7-3-4-8-14(13)12-18-10-5-9-16(18)20/h3-4,7-8H,5,9-12H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUIJIIVVOTMCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=CC=C1CN2CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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